p-Toluenesulfonic acid monohydrate

Catalog No.
S594149
CAS No.
6192-52-5
M.F
C7H8O3S.H2O
C7H10O4S
M. Wt
190.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Toluenesulfonic acid monohydrate

CAS Number

6192-52-5

Product Name

p-Toluenesulfonic acid monohydrate

IUPAC Name

4-methylbenzenesulfonic acid;hydrate

Molecular Formula

C7H8O3S.H2O
C7H10O4S

Molecular Weight

190.22 g/mol

InChI

InChI=1S/C7H8O3S.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2

InChI Key

KJIFKLIQANRMOU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.O

Synonyms

4-toluene sulfonate, 4-toluenesulfonic acid, 4-toluenesulfonic acid ammonium salt, 4-toluenesulfonic acid monohydrate, 4-toluenesulfonic acid, calcium salt, 4-toluenesulfonic acid, copper (2+) salt, 4-toluenesulfonic acid, ion (1+), 4-toluenesulfonic acid, lithium salt, 4-toluenesulfonic acid, magnesium salt, 4-toluenesulfonic acid, potassium salt, 4-toluenesulfonic acid, rubidium salt, 4-toluenesulfonic acid, silver (+1) salt, 4-toluenesulfonic acid, sodium salt, 4-toluenesulfonic acid, zinc salt, p-toluene sulfonate, p-toluene sulphonic acid, p-toluenesulfonate, p-toluenesulfonate pyridinium, p-toluenesulfonic acid, para-toluene sulfonate, para-toluenesulfonic acid

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.O

p-Toluenesulfonic acid monohydrate is a hygroscopic organic compound with the molecular formula C7H10O4SC_7H_{10}O_4S and a molecular weight of approximately 190.22 g/mol. It appears as a white to pink crystalline solid and is known for its mild odor. This compound is commonly used as a catalyst in various

p-TsOH·H2O is a strong acid and can cause irritation or burns upon contact with skin or eyes. It can also be corrosive to metals. Always handle p-TsOH·H2O with appropriate personal protective equipment (PPE) in a well-ventilated fume hood according to laboratory safety protocols.

Further Studies

Current research explores the application of p-TsOH·H2O in various fields, including:

  • Development of new catalysts for organic synthesis.
  • Design of ionic liquids for cleaner and more efficient reactions.
  • Applications in material science for polymer synthesis.
  • Pubchem: )
  • Fischer-Speier Esterification:
  • Acetal formation:
  • Protecting group chemistry:
  • Sigma Aldrich MSDS p-TsOH:
  • Recent Developments in p-Toluenesulfonic Acid-Catalyzed Reactions: )
  • p-Toluenesulfonic Acid Functionalized Ionic Liquids for Catalysis
  • p-Toluenesulfonic Acid Based Catalysts for Polycondensation Reactions

  • Esterification: It promotes the formation of esters from alcohols and carboxylic acids.
  • Reductive Amination: It aids in the conversion of aldehydes or ketones into amines through the addition of ammonia or amines in the presence of reducing agents .
  • Synthesis of Bioactive Compounds: It is utilized in synthesizing complex molecules, such as resveratrol and various oxane derivatives, which have applications in medicinal chemistry .

The biological activity of p-toluenesulfonic acid monohydrate has been explored in various contexts:

  • Antimalarial Activity: Certain derivatives synthesized using this compound have shown potential antimalarial properties, indicating its relevance in drug discovery .
  • Catalytic Role in Pharmaceuticals: Its effectiveness as a catalyst in synthesizing bioactive compounds makes it valuable in pharmaceutical applications .

p-Toluenesulfonic acid monohydrate can be synthesized through several methods:

  • Sulfonation of Toluene:
    • Toluene is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group, followed by hydration to form the monohydrate.
  • Hydration of p-Toluenesulfonic Acid:
    • The anhydrous form of p-toluenesulfonic acid can be hydrated under controlled conditions to yield the monohydrate .
  • Recrystallization:
    • The compound can also be purified via recrystallization from water or alcohol, enhancing its purity for laboratory use.

p-Toluenesulfonic acid monohydrate has diverse applications across various fields:

  • Catalyst in Organic Synthesis: It is widely used in laboratories for catalyzing organic reactions due to its effectiveness and ease of handling.
  • Chemical Intermediate: It serves as a key intermediate in the production of pharmaceuticals and agrochemicals.
  • Laboratory Reagent: Commonly employed as a reagent in analytical chemistry and synthetic organic chemistry .

Studies on p-toluenesulfonic acid monohydrate often focus on its interactions with other compounds during catalytic processes. Its ability to form complexes with substrates enhances reaction rates and selectivity, making it an important subject for research on catalytic mechanisms. Additionally, its hygroscopic nature necessitates careful handling to avoid moisture-related degradation during experiments .

Several compounds share structural similarities with p-toluenesulfonic acid monohydrate, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Sulfuric AcidH2SO4H_2SO_4Stronger acid; used in dehydration reactions.
Benzenesulfonic AcidC6H5SO3HC_6H_5SO_3HSimilar sulfonyl group; less soluble than p-toluenesulfonic acid.
4-Methylbenzenesulfonyl ChlorideC7H7ClO3SC_7H_7ClO_3SUsed for sulfonylation; more reactive due to chlorine.

p-Toluenesulfonic acid monohydrate stands out due to its balance between reactivity and stability, making it particularly useful as a laboratory catalyst without the aggressive behavior associated with stronger acids like sulfuric acid.

Physical Description

Dry Powder
White crystalline solid; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

190.02997997 g/mol

Monoisotopic Mass

190.02997997 g/mol

Heavy Atom Count

12

UNII

3BTO78GAFF

Related CAS

104-15-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 921 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (16.4%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (92.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (67.75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (31.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

6192-52-5

Wikipedia

P-toluenesulfonic acid monohydrate

General Manufacturing Information

Miscellaneous Manufacturing

Dates

Modify: 2023-08-15

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